![molecular formula C14H13F3N2O2S B2809522 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 339275-94-4](/img/structure/B2809522.png)

4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

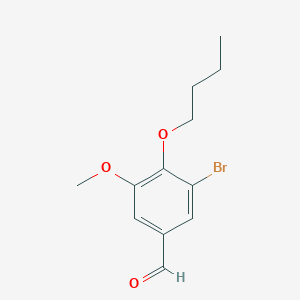

“4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is a chemical compound with the molecular formula C14H13F3N2O2S . It has an average mass of 330.325 Da and a mono-isotopic mass of 330.064972 Da . This compound can be used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” can be achieved through various methods. One such method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” is defined by its molecular formula, C14H13F3N2O2S . Unfortunately, the specific structural details or 3D conformation are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine” include its molecular formula (C14H13F3N2O2S), average mass (330.325 Da), and mono-isotopic mass (330.064972 Da) . Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Improvement in Sulfonylation Techniques : A study focused on optimizing the conditions for the synthesis of penoxsulam, a compound structurally related to the query compound, by investigating the effects of base, temperature, and proportion on the sulfonylation process (Xu Si-tia, 2016).

Novel Synthesis Methods : Research on the synthesis of a new sulfanilamide Schiff-base compound involving the condensation of salicylaldehyde and a pyrimidine derivative, demonstrating the compound's crystal structure and fluorescent properties (Tang et al., 2010).

Development of Antifungal Products : A method was applied to N-benzylpyroglutamic acids for preparing potential antifungal products, highlighting a convenient conversion process involving carboxylic acids and zinc dimethyl imidodicarbonimidate (Souhila Oudir et al., 2006).

Biological Evaluations

Antitumor Activity Exploration : Synthesis and evaluation of pyrimidine derivatives for antitumor activity, with specific focus on the compound's effectiveness against certain cancer cell lines, showcasing its potential as an anticancer agent (E. Grivsky et al., 1980).

Antibacterial Properties : Design and synthesis of pyrimidine‐containing 4H‐chromen‐4‐one derivatives, with some compounds displaying significant inhibitory activities against various bacterial strains, emphasizing the potential for new agrochemical research (Shijun Su et al., 2020).

Anti-HIV-1 Activity : Research into the synthesis of new pyrimidine derivatives demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), highlighting the therapeutic potential of these compounds (M. Novikov et al., 2004).

properties

IUPAC Name |

4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-20-11-7-18-13(19-12(11)21-2)22-8-9-4-3-5-10(6-9)14(15,16)17/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIWWBLSWOPTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)SCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2809439.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)

![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)